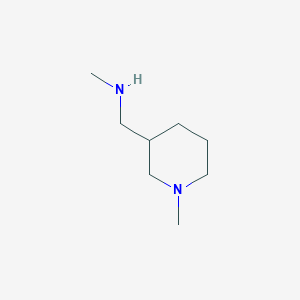
2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid (4-NPB) is a synthetic organic compound used in scientific research. It is a member of the benzimidazole family of compounds, which are known for their ability to act as ligands in coordination chemistry. 4-NPB has been widely studied due to its potential applications in drug discovery, medical imaging, and biotechnology. It is also used as a building block in the synthesis of other compounds. This review paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-NPB.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Potential
2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid and its derivatives have been extensively studied for their potential in anticancer therapy. A novel method for the synthesis of these derivatives, which exhibit potent antileukemic activity, has been developed using microwave-assisted protocol. This method significantly reduces reaction time and improves yield, showing promise for rapid development of new anticancer drugs (Jagadeesha et al., 2023).
Antimycobacterial Applications
Research has demonstrated the effectiveness of certain benzimidazole derivatives in combating Mycobacterium tuberculosis. Specifically, eco-friendly synthesis routes have been explored, resulting in compounds that exhibit significant antimycobacterial activity (Warekar et al., 2016).
Potential in Treating Hypertension
Several studies have investigated the use of benzimidazole derivatives as antihypertensive agents. These studies focus on the synthesis and evaluation of compounds that can potentially inhibit angiotensin II receptors, a key target in managing hypertension (Sharma et al., 2010).
Analgesic and Antispasmodic Activities
Benzimidazole 5-carboxylic acid derivatives, including 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid, have shown promising analgesic and antispasmodic activities. These compounds have been found to be effective in certain pain relief tests, demonstrating their potential in pain management (Aydin et al., 2003).
Cholinesterase Inhibitor Synthesis
Benzimidazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These inhibitors play a crucial role in treating diseases such as Alzheimer's, making this area of research significant (Yoon et al., 2013).
Eco-Friendly Synthesis and Antimicrobial Evaluation
Research into the eco-friendly synthesis of benzimidazole derivatives has led to the discovery of compounds with potent antibacterial properties. These studies contribute to the development of new, sustainable methods for producing effective antimicrobial agents (Pham et al., 2022).
Antimicrobial and Anticancer Scaffold Development
Benzimidazole derivatives have been designed and synthesized as new scaffolds for antimicrobial and anticancer agents. This research has led to the identification of compounds with significant activity against various bacterial strains and cancer cells, showcasing the versatility of benzimidazole derivatives in medicinal chemistry (Sharma et al., 2010).
Antifungal and Antibacterial Activity
The synthesis of benzimidazole libraries has revealed compounds with notable antifungal and antibacterial activities. This research opens pathways for the development of new treatments for infections caused by resistant strains of bacteria and fungi (Hosamani et al., 2009).
Wirkmechanismus
Mode of Action
It’s known that the nitro group in the compound can participate in various reactions, including reduction and nucleophilic substitution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid . .
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-14(19)10-2-1-3-11-12(10)16-13(15-11)8-4-6-9(7-5-8)17(20)21/h1-7H,(H,15,16)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOIUABBTFOUKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587718 |
Source


|
| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904817-17-0 |
Source


|
| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B1367807.png)



